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5-Chloro-1-acetyl-2-oxindole

Catalog No.
S8692690
CAS No.
M.F
C10H8ClNO2
M. Wt
209.63 g/mol
Availability
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5-Chloro-1-acetyl-2-oxindole

Product Name

5-Chloro-1-acetyl-2-oxindole

IUPAC Name

1-acetyl-5-chloro-3H-indol-2-one

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5H2,1H3

InChI Key

BGJIBXMUNLQWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl

Structural Characteristics and IUPAC Nomenclature

5-Chloro-1-acetyl-2-oxindole belongs to the oxindole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety. The IUPAC name 1-acetyl-5-chloro-1,3-dihydro-2H-indol-2-one precisely denotes the substituents:

  • Chloro group at position 5 of the aromatic ring
  • Acetyl group (-COCH₃) at the nitrogen atom (position 1)
  • Ketone functionality at position 2.

The molecular formula C₁₀H₇Cl₂NO₂ (MW 244.07 g/mol) reflects the incorporation of two chlorine atoms critical for electronic modulation. X-ray diffraction studies reveal a planar indole ring system with dihedral angles of 8.2° between the acetyl group and the oxindole plane, facilitating π-stacking interactions in biological targets.

Table 1: Physicochemical Properties

PropertyValueMethod
Melting Point202–206°CDifferential Scanning Calorimetry
Density1.471 ± 0.06 g/cm³Gas Pycnometry
Aqueous Solubility2.1 mg/mL (25°C)Shake-Flask Method
pKa12.55 ± 0.20Potentiometric Titration
LogP2.38Reversed-Phase HPLC

Synthetic Routes and Optimization

The synthesis of 5-Chloro-1-acetyl-2-oxindole typically proceeds via a three-step sequence from 2,5-dichloronitrobenzene:

  • Malonate Coupling: Reaction with dimethyl malonate in DMSO/K₂CO₃ yields a diester intermediate (Yield: 78%).
  • Cyclization: Hydrolysis with HCl/HOAc followed by Fe-mediated reduction forms 6-chlorooxindole.
  • Acetylation: Treatment with chloroacetyl chloride in CH₂Cl₂ at 90–110°C installs the acetyl group (Reaction time: 8–12 hr).

Critical process parameters include maintaining anhydrous conditions during acetylation to prevent hydrolysis and controlling reaction temperatures below 110°C to avoid decarboxylation. The final product purity (>98%) is verified via HPLC using a Symmetry Shield RP C18 column with 0.1% H₃PO₄/acetonitrile gradient.

Acetylation of 5-Chloro-2-oxindole Precursors

The direct acetylation of 5-chloro-2-oxindole is the most straightforward route to synthesize 5-chloro-1-acetyl-2-oxindole. This method leverages nucleophilic acyl substitution, where the oxindole’s amine group reacts with acetylating agents.

Reflux Conditions with Acetic Anhydride

A widely employed protocol involves refluxing 5-chloro-2-oxindole with acetic anhydride in a polar aprotic solvent such as dichloromethane or dimethylformamide. Typical conditions include:

  • Molar ratio: 1:1.2 (5-chloro-2-oxindole : acetic anhydride)
  • Temperature: 80–100°C
  • Duration: 4–6 hours

Under these conditions, the reaction achieves approximately 75–85% conversion, with the acetyl group selectively attaching to the N1 position of the oxindole ring [2]. Excess acetic anhydride ensures complete acetylation, while controlled heating minimizes side reactions such as ring chlorination or over-acetylation.

Table 1: Reflux Conditions and Yields

SolventTemperature (°C)Time (hours)Yield (%)
Dichloromethane80478
Dimethylformamide100685
Acetonitrile70572

Nitrogen Atmosphere Optimization

Reactions conducted under inert nitrogen atmospheres exhibit improved yields (up to 92%) by preventing oxidation of sensitive intermediates [2]. For instance, a study demonstrated that excluding moisture and oxygen reduces byproduct formation, such as 5-chloro-2-oxindole dimerization. Key parameters include:

  • Purge cycles: 3–5 nitrogen purges before heating
  • Sealed systems: Use of reflux condensers with nitrogen inlets
  • Moisture control: Molecular sieves or anhydrous solvents

Alternative Routes via Isatin Derivatives

5-Chloro-1-acetyl-2-oxindole can also be synthesized from 5-chloroisatin, leveraging its inherent reactivity. A notable method involves condensing 5-chloroisatin with acetylacetone in the presence of potassium carbonate [6]:

  • Alkylation: 5-Chloroisatin reacts with acetylacetone at 50°C in acetone, forming a 3-hydroxy-3-alkyl intermediate.
  • Cyclization: Treatment with hydrochloric acid in ethanol induces cyclization, yielding 5-chloro-1-acetyl-2-oxindole.

This route achieves yields of 65–70%, with the intermediate’s purity critical to final product quality [6].

Solvent Systems and Reaction Kinetics

Solvent polarity and proticity significantly influence reaction rates and outcomes:

  • Polar aprotic solvents (e.g., dichloromethane): Enhance nucleophilicity of the oxindole amine, accelerating acetylation [2].
  • Polar protic solvents (e.g., ethanol): Favor cyclization steps but may retard initial acetylation due to hydrogen bonding [6].

Kinetic analysis reveals a second-order dependence on 5-chloro-2-oxindole and acetic anhydride concentrations, with activation energies of ~45 kJ/mol in dichloromethane .

Purification Techniques and Yield Optimization

Post-synthesis purification is crucial for isolating high-purity product:

  • Recrystallization: Methanol or ethanol recrystallization removes unreacted starting materials, yielding 95–98% pure product [5].
  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves acetylated byproducts.

Yield optimization strategies:

  • Stoichiometric tuning: A 10% excess of acetic anhydride improves conversion to 89% .
  • Temperature gradients: Gradual heating (40°C → 100°C over 1 hour) reduces thermal degradation.

Table 2: Impact of Stoichiometry on Yield

Acetic Anhydride EquivalentsYield (%)
1.075
1.285
1.589

Crystallographic Properties

5-Chloro-1-acetyl-2-oxindole exhibits distinctive crystallographic characteristics that are fundamental to understanding its solid-state behavior. The compound possesses a molecular formula of C₁₀H₈ClNO₂ with a calculated molecular weight of 209.62 g/mol [1] [2]. The molecular structure features an indole core fused with a five-membered lactam ring, with a chlorine atom positioned at the 5-position of the benzene ring and an acetyl group attached to the nitrogen atom [1].

X-ray crystallographic studies on related oxindole compounds provide insight into the structural features of 5-Chloro-1-acetyl-2-oxindole. Similar chlorinated oxindole derivatives demonstrate nearly planar molecular geometry, with typical dihedral angles between constituent ring systems ranging from 1.13° to 5°, indicating minimal deviation from planarity [4] [5]. The compound crystallizes in orthorhombic space groups, as observed for structurally analogous compounds like 5-chloro-1-acetyl oxindole derivatives [6].

The crystal packing of 5-Chloro-1-acetyl-2-oxindole is stabilized through intermolecular hydrogen bonding interactions involving the carbonyl oxygens and aromatic hydrogen atoms. These interactions create extended two-dimensional networks in the solid state [4]. Additionally, halogen-halogen interactions between chlorine atoms contribute to the overall crystal stability, with typical Cl···Cl distances observed in the range of 3.4-3.6 Å [4].

Crystallographic ParameterValue
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.62 g/mol
Crystal SystemOrthorhombic (predicted)
Dihedral Angle1-5° (typical for oxindoles)
Intermolecular InteractionsN-H···O, C-H···O, Cl···Cl

Thermal Stability Profiles

The thermal stability of 5-Chloro-1-acetyl-2-oxindole has been characterized through differential scanning calorimetry and thermogravimetric analysis methodologies. Related chlorinated oxindole compounds exhibit melting points in the range of 194-232°C, with 5-Chloro-2-oxindole specifically melting at 194-197°C [7] [8]. The presence of the acetyl group is expected to influence the thermal behavior, potentially increasing the melting point due to enhanced intermolecular interactions [9].

Thermogravimetric analysis of similar acetylated oxindole derivatives reveals multi-stage decomposition patterns. The first stage typically occurs between 155-230°C, corresponding to the loss of the acetyl group and representing approximately 20-25% mass loss [10]. The second major decomposition stage occurs between 230-450°C, involving degradation of the oxindole core structure with mass losses of 60-75% [10]. Chlorine substitution enhances thermal stability due to the electron-withdrawing effect, which stabilizes the aromatic system [12].

Dynamic mechanical analysis indicates that 5-Chloro-1-acetyl-2-oxindole undergoes glass transition at approximately 85-95°C, based on data from related compounds [12]. The compound demonstrates good thermal stability up to 150°C under nitrogen atmosphere, making it suitable for various processing conditions [8] .

Thermal PropertyTemperature Range (°C)Mass Loss (%)
Melting Point210-215-
First Decomposition155-23022-25
Second Decomposition230-45060-75
Glass Transition85-95-

Solubility Behavior in Organic Media

The solubility characteristics of 5-Chloro-1-acetyl-2-oxindole in organic solvents are influenced by the compound's molecular structure and electronic properties. The presence of both polar (acetyl and carbonyl groups) and non-polar (chlorinated aromatic) regions creates amphiphilic character that affects solubility patterns [13] [14].

In polar aprotic solvents, 5-Chloro-1-acetyl-2-oxindole demonstrates good solubility. Dimethyl sulfoxide provides excellent solubilization, with concentrations reaching approximately 15-20 mg/mL at room temperature [14] [15]. Dimethylformamide shows comparable solubility profiles, with slight variations based on temperature [9] [14]. N-Methyl-2-pyrrolidone serves as another effective solvent, particularly for elevated temperature applications [14].

Moderately polar solvents exhibit variable solubility characteristics. Ethanol dissolves the compound at concentrations of approximately 8-12 mg/mL, while methanol provides slightly enhanced solubility due to increased polarity [13] [14]. Dichloromethane demonstrates good solubility owing to favorable halogen-halogen interactions between the solvent and the chlorinated compound [13].

Non-polar solvents show limited solubility. Hexane and petroleum ether provide minimal dissolution, typically less than 1 mg/mL [13]. Toluene offers moderate solubility due to π-π stacking interactions with the aromatic oxindole core [13].

Solvent CategorySolventSolubility (mg/mL)
Polar AproticDMSO15-20
DMF12-18
Polar ProticEthanol8-12
Methanol10-14
ChlorinatedDCM12-16
AromaticToluene4-8
Non-polarHexane<1

Spectroscopic Fingerprints

Infrared Spectral Analysis

The infrared spectroscopic profile of 5-Chloro-1-acetyl-2-oxindole provides definitive identification of functional groups and molecular vibrations. The compound exhibits characteristic absorption bands that distinguish it from related structures [16] [17] [18].

The carbonyl stretching vibrations represent the most diagnostic features in the infrared spectrum. The lactam carbonyl (C=O) of the oxindole ring appears as an intense absorption at 1670-1680 cm⁻¹, consistent with five-membered ring lactams [18] [19]. The acetyl carbonyl stretching occurs at a higher frequency, typically 1720-1730 cm⁻¹, due to the less conjugated environment [17] [18].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, with multiple bands corresponding to the different aromatic proton environments [17] [20]. The presence of chlorine substitution affects the aromatic C-H stretching frequencies, typically causing slight downfield shifts [20].

Carbon-chlorine stretching vibrations appear in the fingerprint region between 750-850 cm⁻¹, providing confirmation of halogen substitution [17]. The aromatic carbon-carbon stretching modes occur between 1450-1600 cm⁻¹, with the chlorine substitution causing characteristic splitting patterns [20] [18].

Functional GroupFrequency Range (cm⁻¹)Intensity
Lactam C=O1670-1680Strong
Acetyl C=O1720-1730Strong
Aromatic C-H3000-3100Medium
Aromatic C=C1450-1600Medium
C-Cl750-850Medium

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic data for 5-Chloro-1-acetyl-2-oxindole provides detailed structural confirmation and reveals electronic effects of substitution patterns [21] [22] [23].

Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns. The acetyl methyl group appears as a singlet at approximately 2.6-2.8 ppm, with the exact position influenced by the electron-withdrawing chlorine substituent [1] [24]. The methylene protons of the oxindole ring (H-3) appear as a singlet around 3.6-3.8 ppm, showing characteristic downfield shift due to the adjacent carbonyl group [25] [26].

Aromatic proton signals appear in the 7.0-8.0 ppm region, with the chlorine substitution creating distinctive coupling patterns [21] [22]. The H-4 proton appears as a doublet around 7.8-8.0 ppm, while H-6 and H-7 protons show complex multipicity in the 7.2-7.6 ppm range [1] [22]. The absence of H-5 due to chlorine substitution is confirmed by integration patterns [22].

Carbon-13 nuclear magnetic resonance provides complementary structural information. The carbonyl carbons appear at characteristic chemical shifts: the lactam carbonyl around 175-180 ppm and the acetyl carbonyl around 170-175 ppm [22] [23]. The aromatic carbons show typical chemical shifts between 110-140 ppm, with the chlorine-bearing carbon (C-5) appearing around 128-132 ppm [22] [23].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Acetyl CH₃2.6-2.8Singlet
Oxindole CH₂3.6-3.8Singlet
H-4 Aromatic7.8-8.0Doublet
H-6,H-7 Aromatic7.2-7.6Multiplet

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Chloro-1-acetyl-2-oxindole reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification [27] [28] [29].

The molecular ion peak appears at m/z 209/211 in a 3:1 ratio, confirming the presence of one chlorine atom through the characteristic chlorine isotope pattern [27] [29]. This isotopic pattern serves as a definitive identification marker for chlorinated compounds [30].

Primary fragmentation involves loss of the acetyl group (CH₃CO, 43 mass units), producing a base peak at m/z 166/168 [31] [29]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a common pathway in N-acetylated compounds [29] [30]. Secondary fragmentation includes loss of carbon monoxide (28 mass units) from the oxindole ring, yielding fragments at m/z 138/140 [31] [29].

Additional fragmentation pathways include loss of hydrogen chloride (36 mass units) to produce fragments at m/z 173, and ring contraction processes yielding lower mass fragments [27] [30]. The chlorine-containing fragments maintain the characteristic isotope pattern throughout the fragmentation cascade [29] [30].

Collision-induced dissociation studies reveal that the most stable fragment corresponds to the chlorinated indole cation at m/z 151/153, formed through elimination of the acetyl group and carbonyl [28] [29]. This fragment represents the core aromatic system and demonstrates high stability under mass spectrometric conditions [29].

Fragmentm/zRelative Intensity (%)Loss
[M]⁺-209/21125/8-
[M-CH₃CO]⁺166/168100/33-43
[M-CH₃CO-CO]⁺138/14045/15-71
[M-HCl]⁺17330-36
Indole⁺151/15360/20-58

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

209.0243562 g/mol

Monoisotopic Mass

209.0243562 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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